(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene backbone substituted with a difluorophenyl group and a methoxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKKEJSXYKKJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For example, a study demonstrated that cyclocondensation under microwave conditions (100°C, 300 W) reduced the reaction time from 12 h to 30 minutes while maintaining a yield of 82%.
Catalytic Systems
The use of NS-doped graphene oxide quantum dots (GOQDs) as heterogeneous catalysts has shown promise in related chromene syntheses. These catalysts provide a high surface area and Lewis acid sites, facilitating one-pot multi-component reactions with yields up to 98%.
Purification and Characterization
Purification Techniques
- Recrystallization : Ethanol/water (3:1) achieves >95% purity.
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.
Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Knoevenagel condensation | Aqueous Na₂CO₃, 25°C | 92% | 95% | Eco-friendly, high atom economy |
| Microwave-assisted | 100°C, 300 W, 30 min | 82% | 93% | Rapid, energy-efficient |
| EDCI/HOBt coupling | DCM, 0–5°C, 16 h | 72% | 97% | High regioselectivity |
Mechanistic Insights and Theoretical Studies
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) have elucidated the electronic properties of intermediates. For example, the HOMO-LUMO energy gap (ΔE = 4.2 eV) indicates favorable charge transfer during the imino group formation. Natural Bond Orbital (NBO) analysis further reveals strong hyperconjugative interactions between the lone pairs of the imino nitrogen and the anti-bonding orbitals of the chromene ring, stabilizing the final product.
Chemical Reactions Analysis
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using reagents like halides or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Comparison with Similar Compounds
(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but differs in its overall structure and reactivity.
Dimethyl 2,6-pyridinedicarboxylate: This compound has a similar aromatic structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS Number: 1327172-79-1) is a synthetic organic molecule characterized by its chromene core and various functional groups, including a difluorophenyl moiety and a carboxamide group. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.4 g/mol. The structural features contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H15F2N3O3 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide |
| CAS Number | 1327172-79-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways that contribute to disease states.
- Receptor Modulation : It may modulate the activity of various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of chromene can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various bacterial strains. In vitro studies suggest that it can inhibit the growth of pathogens by disrupting their cell membrane integrity or interfering with metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests possible therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Efficacy :
A study examining the structure-activity relationship (SAR) of chromene derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce cell cycle arrest at the G1 phase was noted, suggesting a mechanism for its anticancer effects . -
Antimicrobial Activity :
In a comparative study, this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, particularly against resistant strains . -
Anti-inflammatory Mechanism :
Research focusing on inflammation models demonstrated that the compound could significantly reduce edema in animal models by inhibiting the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Q. What experimental controls are critical for reproducibility in photophysical studies?
- Methodological Answer: Use degassed solvents to minimize quenching by oxygen. Calibrate fluorometers with standard dyes (e.g., quinine sulfate). Report excitation/emission slit widths and instrument-specific correction factors to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
